molecular formula C16H20N2O4S2 B2755971 3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2034387-03-4

3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2755971
CAS No.: 2034387-03-4
M. Wt: 368.47
InChI Key: GUHBSQIRVQHSSE-UHFFFAOYSA-N
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Description

3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a piperidine ring substituted with a phenethylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the phenethylsulfonyl group. The final step involves the formation of the thiazolidine-2,4-dione ring.

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of Phenethylsulfonyl Group: The phenethylsulfonyl group can be introduced via sulfonylation reactions using phenethylsulfonyl chloride and a suitable base.

    Formation of Thiazolidine-2,4-dione Ring: The thiazolidine-2,4-dione ring can be formed through a cyclization reaction involving a dione precursor and a thiol or amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones: These compounds have similar thiazolidinedione cores but differ in their substituents.

    Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues: These compounds combine thiazolidinedione with norfloxacin to enhance antimicrobial activity.

Uniqueness

3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenethylsulfonyl group and piperidine ring contribute to its potential as a versatile building block and its diverse range of applications.

Properties

IUPAC Name

3-[1-(2-phenylethylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c19-15-12-23-16(20)18(15)14-6-9-17(10-7-14)24(21,22)11-8-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHBSQIRVQHSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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